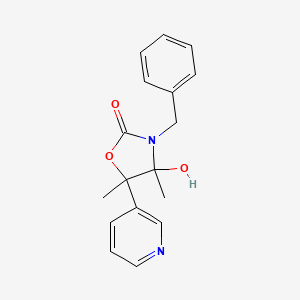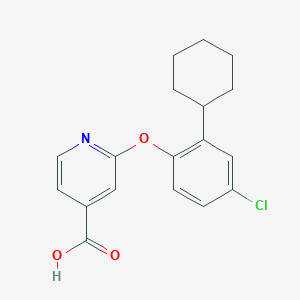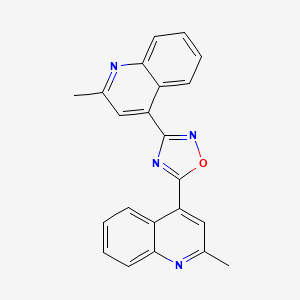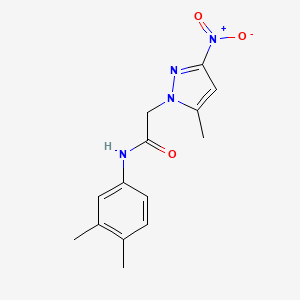![molecular formula C20H9N3O4 B11489671 2-Cyano-4-(dibenzo[b,d]furan-2-yloxy)-5-nitrophenyl cyanide](/img/structure/B11489671.png)
2-Cyano-4-(dibenzo[b,d]furan-2-yloxy)-5-nitrophenyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-4-(dibenzo[b,d]furan-2-yloxy)-5-nitrophenyl cyanide is a complex organic compound that features a dibenzofuran moiety, a nitrophenyl group, and two cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-(dibenzo[b,d]furan-2-yloxy)-5-nitrophenyl cyanide typically involves multiple steps, starting with the preparation of the dibenzofuran moiety. One common method involves the reaction of dibenzofuran with appropriate nitrating agents to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and cyanation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-(dibenzo[b,d]furan-2-yloxy)-5-nitrophenyl cyanide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium cyanide or potassium cyanide in the presence of phase transfer catalysts.
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of amino derivatives.
Substitution: Formation of various cyano-substituted derivatives.
Scientific Research Applications
2-Cyano-4-(dibenzo[b,d]furan-2-yloxy)-5-nitrophenyl cyanide has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electron-transporting properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and bacterial infections.
Material Science: Employed in the design of novel materials with unique photophysical and electrochemical properties.
Mechanism of Action
The mechanism of action of 2-Cyano-4-(dibenzo[b,d]furan-2-yloxy)-5-nitrophenyl cyanide depends on its application:
In Organic Electronics: Functions as an electron-transporting material, facilitating the movement of electrons through the device, thereby enhancing its efficiency.
In Medicinal Chemistry: The compound’s cyano and nitro groups interact with biological targets, potentially inhibiting key enzymes or disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan: A simpler analog without the cyano and nitro groups, used in similar applications but with different electronic properties.
Dibenzo[b,d]thiophene: Similar structure but with a sulfur atom instead of oxygen, used in organic electronics.
Uniqueness
2-Cyano-4-(dibenzo[b,d]furan-2-yloxy)-5-nitrophenyl cyanide is unique due to the presence of both cyano and nitro groups, which impart distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics and reactivity profiles.
Properties
Molecular Formula |
C20H9N3O4 |
|---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
4-dibenzofuran-2-yloxy-5-nitrobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C20H9N3O4/c21-10-12-7-17(23(24)25)20(8-13(12)11-22)26-14-5-6-19-16(9-14)15-3-1-2-4-18(15)27-19/h1-9H |
InChI Key |
MRYCBCIHGCSHOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OC4=C(C=C(C(=C4)C#N)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-{2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B11489589.png)
![Methyl 4-[(3-chlorophenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate](/img/structure/B11489597.png)
![N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]adamantane-1-carboxamide](/img/structure/B11489601.png)
![6-Fluoro-2-[5-(2-fluorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B11489603.png)

![4-amino-8-(2-fluorophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11489628.png)
![3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11489632.png)
![3-methyl-8-[(4-methylpiperidino)sulfonyl]-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11489643.png)
![5-(3-fluorophenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2H-tetrazole](/img/structure/B11489658.png)


![3-(3,4-Dichlorophenyl)-1-(5-methyl-2-thiazolin-2-yl)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11489665.png)
![1-[2-isopropyl-3-[(4-methylphenyl)sulfonyl]tetrahydro-1(2H)-pyrimidinyl]-2-morpholino-1-ethanone](/img/structure/B11489673.png)

